5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzofuran core substituted with a methoxyphenylsulfonylamino group and a carboxylic acid moiety, making it a molecule of interest for various chemical and biological studies.
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents using benzofuran compounds, improving their bioavailability, and exploring their full therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, benzofuran derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicine, compounds like 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid are studied for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to treatments for various diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its diverse reactivity makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s sulfonylamino group can form hydrogen bonds and electrostatic interactions, while the benzofuran core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid
- 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid
- 5-{[(4-Nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other interactions, potentially increasing its biological activity and making it a more potent candidate for various applications.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-10-16(17(19)20)14-9-11(3-8-15(14)24-10)18-25(21,22)13-6-4-12(23-2)5-7-13/h3-9,18H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRWISBNXMJCBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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